

(5-Bromo-2-chloropyridin-4-yl)boronic acid CAS number

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Compound of Interest

Compound Name: (5-Bromo-2-chloropyridin-4-yl)boronic acid

Cat. No.: B1437263

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An In-depth Technical Guide to **(5-Bromo-2-chloropyridin-4-yl)boronic acid** for Advanced Pharmaceutical Research

Executive Summary: **(5-Bromo-2-chloropyridin-4-yl)boronic acid**, identified by CAS number 871329-63-4, is a pivotal heterocyclic building block in modern medicinal chemistry.[\[1\]](#)[\[2\]](#) Its trifunctional nature—featuring a boronic acid group, a bromine atom, and a chlorine atom on a pyridine scaffold—offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices and provides detailed protocols to empower researchers in drug discovery and development.

Introduction: A Multifunctional Building Block

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key biological interactions. When functionalized with reactive handles, its utility expands exponentially. **(5-Bromo-2-chloropyridin-4-yl)boronic acid** is a prime example of such a highly valuable intermediate. Boronic acids have become indispensable in drug discovery, a fact underscored by the FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid moiety.[\[3\]](#)[\[4\]](#)

This specific reagent, **(5-Bromo-2-chloropyridin-4-yl)boronic acid**, is particularly powerful because it enables sequential, site-selective modifications. The boronic acid group is ideal for Suzuki-Miyaura cross-coupling, while the two different halide atoms (Br and Cl) can be selectively targeted in subsequent reactions due to their differential reactivity in palladium-catalyzed processes (generally I > Br > OTf > Cl).[5][6] This allows for the controlled, stepwise construction of highly substituted pyridine derivatives, a critical capability for generating diverse compound libraries for biological screening.

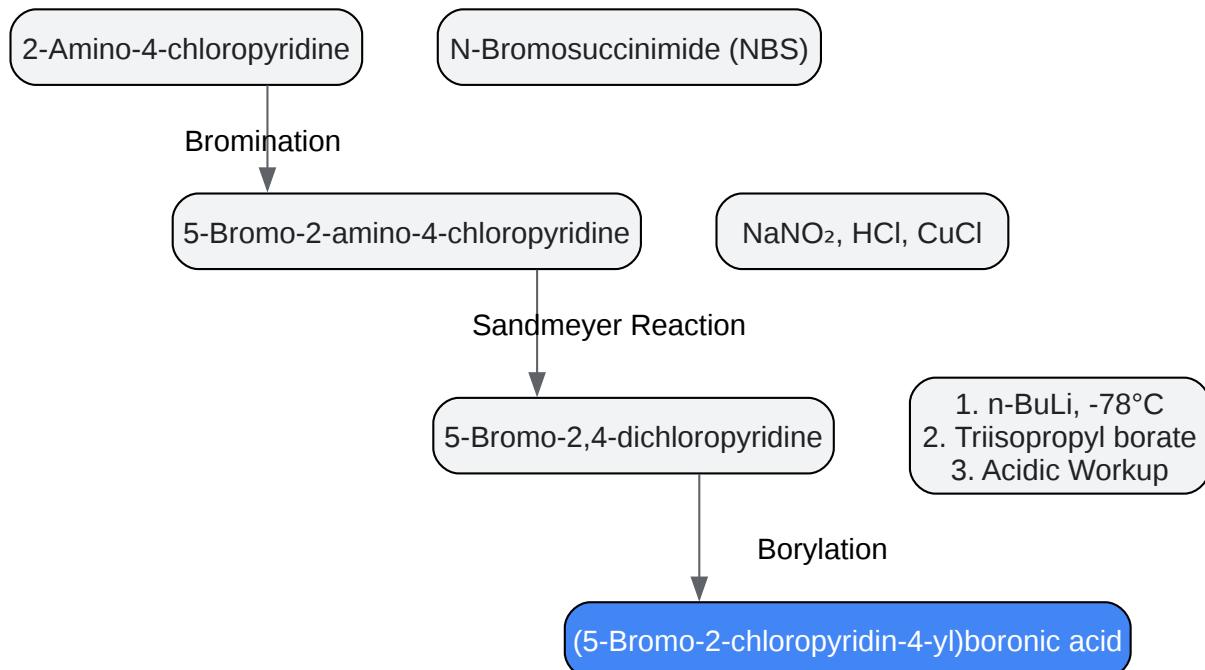
Physicochemical Properties and Data

A clear understanding of a reagent's properties is fundamental to its effective use. The key data for **(5-Bromo-2-chloropyridin-4-yl)boronic acid** are summarized below.

Property	Value	Source
CAS Number	871329-63-4	[1][2]
Molecular Formula	C ₅ H ₄ BBrClNO ₂	[1][2]
Molecular Weight	236.26 g/mol	[1]
Purity	Typically ≥97%	[2]
Appearance	Solid (Form may vary)	[7]
Storage Temperature	2-8°C	[2]

Synthesis Strategy

The synthesis of multi-substituted pyridines like **(5-Bromo-2-chloropyridin-4-yl)boronic acid** requires a carefully planned multi-step sequence. While a direct, single-source synthesis protocol is not publicly detailed, a logical and field-proven pathway can be constructed based on established organic chemistry reactions for analogous structures.[8][9] The process begins with a readily available starting material, such as 2-amino-4-chloropyridine, and proceeds through bromination, diazotization to install the second chloro group, and finally, a lithium-halogen exchange followed by borylation.



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Caption: Plausible synthetic pathway for **(5-Bromo-2-chloropyridin-4-yl)boronic acid**.

Causality Behind the Synthetic Route:

- **Bromination:** The synthesis starts by installing the bromine atom. Using N-Bromosuccinimide (NBS) is a standard method for electrophilic aromatic bromination on an activated pyridine ring.^[8]
- **Diazotization (Sandmeyer Reaction):** The amino group is converted into a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (-30°C to 0°C) to ensure stability.^{[8][9]} This is immediately followed by displacement with a chloride ion, catalyzed by cuprous chloride (CuCl), to yield the dichlorinated intermediate.^[8]
- **Borylation:** The final step involves converting the C4-Cl bond to a C-B bond. This is typically achieved via a lithium-halogen exchange at the more reactive C4 position using a strong base like n-butyllithium (n-BuLi) at very low temperatures (-78°C) to prevent side reactions.

The resulting organolithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, followed by an acidic workup to hydrolyze the boronate ester to the final boronic acid.

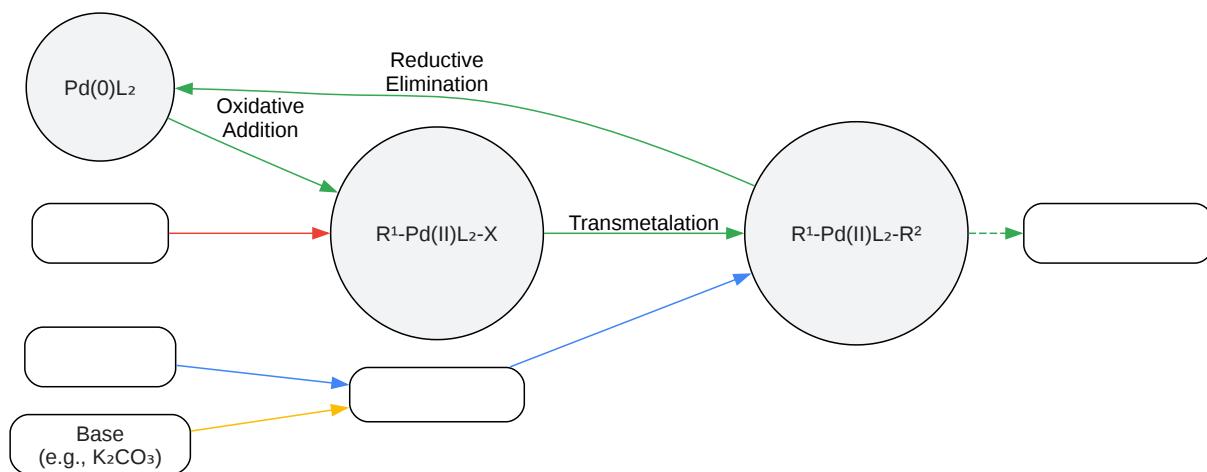
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for **(5-Bromo-2-chloropyridin-4-yl)boronic acid** is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^[6] This reaction is a cornerstone of drug development due to its mild conditions and high tolerance for a vast range of functional groups.^[10]

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle consists of three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., an aryl bromide) of the coupling partner, forming a Pd(II) complex.
- Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the Pd(II) complex, displacing the halide.
- Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling **(5-Bromo-2-chloropyridin-4-yl)boronic acid** with an aryl halide. Optimization is crucial for maximizing yield and purity.^[5]

Reagents & Equipment:

- **(5-Bromo-2-chloropyridin-4-yl)boronic acid** (1.2 equivalents)
- Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
- Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

- Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), **(5-Bromo-2-chloropyridin-4-yl)boronic acid** (1.2 mmol), and the base (2.0 mmol).
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 mmol, 5 mol%).
- Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane/ H_2O mixture, 4:1 v/v, 5 mL).
- Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring to 80-100°C. The optimal temperature and time depend on the reactivity of the substrates.
- Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the base and inorganic salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Causality Behind Experimental Choices

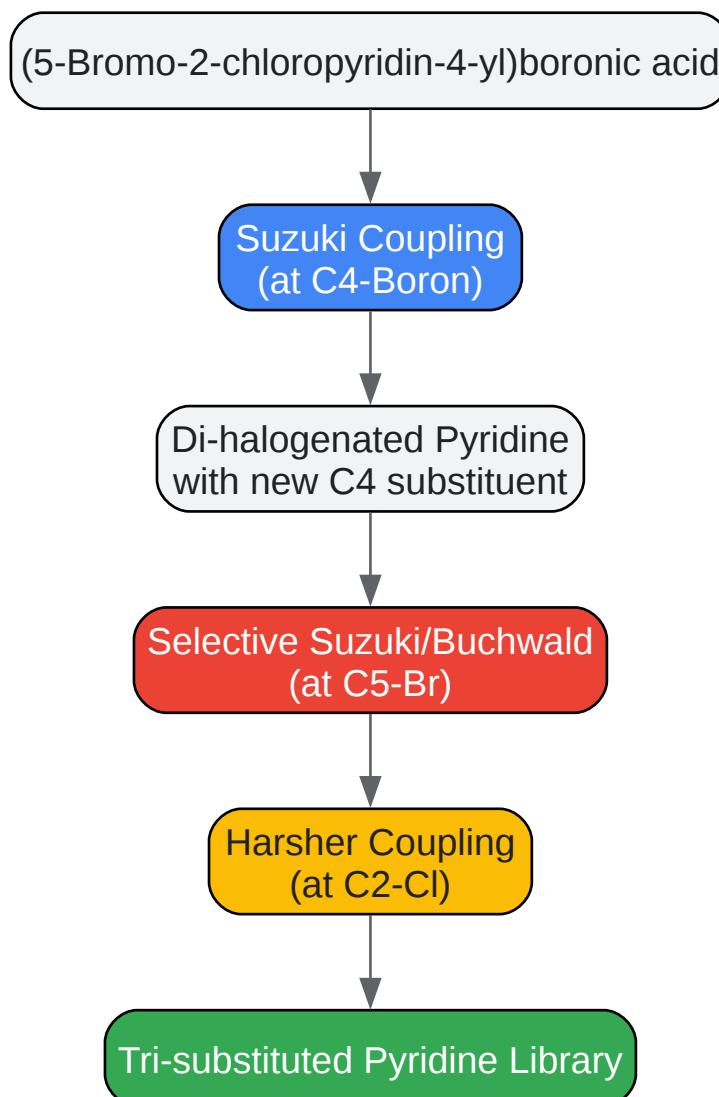
- Choice of Catalyst: $\text{Pd}(\text{PPh}_3)_4$ is a versatile and common choice, but other catalysts with specialized ligands (e.g., phosphine-based ligands like PCy_3 or Buchwald's biaryl phosphine ligands) can be superior for challenging substrates, such as sterically hindered partners or less reactive aryl chlorides.[10][11]
- Choice of Base: The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[11] Inorganic bases like K_2CO_3 or Cs_2CO_3 are frequently used, often in an aqueous phase, which can accelerate the reaction.

- Choice of Solvent: The solvent must solubilize the reactants and be stable at the reaction temperature. Biphasic systems (e.g., Toluene/Water or Dioxane/Water) are highly effective for Suzuki couplings, facilitating both the organic and inorganic components of the reaction. [\[6\]](#)[\[12\]](#)

Role in Drug Discovery & Medicinal Chemistry

The incorporation of boron-containing motifs, especially boronic acids, has become a powerful strategy in drug design.[\[3\]](#)[\[13\]](#) These compounds can act as transition-state analogues to inhibit enzymes, forming reversible covalent bonds with active site residues.

(5-Bromo-2-chloropyridin-4-yl)boronic acid serves as a "scaffold-decorating" tool. Using the protocol described above, medicinal chemists can couple a wide array of R² groups (from other boronic acids or aryl halides) at the C4 position. The remaining C2-Cl and C5-Br bonds can then be addressed in subsequent coupling reactions, allowing for the systematic exploration of the chemical space around the pyridine core. This approach is fundamental to Structure-Activity Relationship (SAR) studies, where researchers fine-tune a molecule's properties to enhance potency and reduce off-target effects.



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Caption: Logical workflow for creating a diverse chemical library.

Safety & Handling

As with all laboratory reagents, proper safety precautions are mandatory. Based on available safety data, **(5-Bromo-2-chloropyridin-4-yl)boronic acid** should be handled with care.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)

- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
- Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

(5-Bromo-2-chloropyridin-4-yl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, provides a reliable and versatile method for synthesizing novel, highly-functionalized pyridine derivatives. By understanding the principles behind its synthesis and application, researchers can fully leverage its potential to accelerate the discovery of next-generation therapeutics.

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